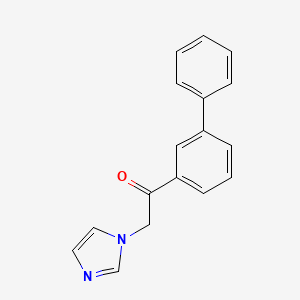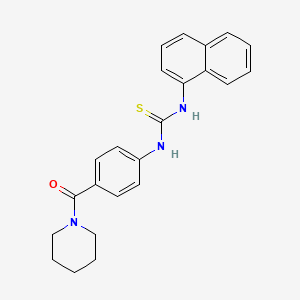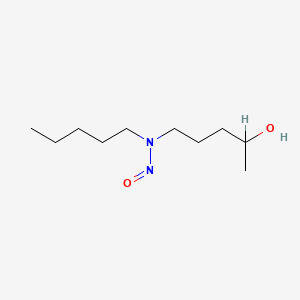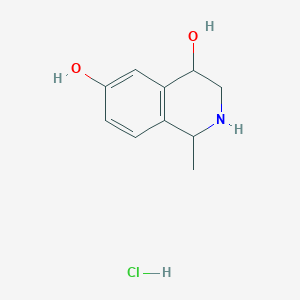![molecular formula C13H26O2 B14451259 [(2S,3R)-3-decyloxiran-2-yl]methanol CAS No. 74985-25-4](/img/structure/B14451259.png)
[(2S,3R)-3-decyloxiran-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3R)-3-decyloxiran-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in various chemical reactions. The stereochemistry of this compound is defined by its (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-decyloxiran-2-yl]methanol typically involves the epoxidation of alkenes followed by the introduction of a hydroxyl group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of robust chiral catalysts and optimized reaction conditions is crucial for maintaining high enantioselectivity and purity.
化学反応の分析
Types of Reactions
[(2S,3R)-3-decyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Various functionalized alcohols, amines, and ethers.
科学的研究の応用
[(2S,3R)-3-decyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2S,3R)-3-decyloxiran-2-yl]methanol involves its reactivity as an epoxide and alcohol. The epoxide ring can undergo ring-opening reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These properties make it a versatile intermediate in various chemical transformations.
類似化合物との比較
Similar Compounds
(2R,3S)-3-decyloxiran-2-yl]methanol: The enantiomer of [(2S,3R)-3-decyloxiran-2-yl]methanol with opposite stereochemistry.
(2S,3S)-3-decyloxiran-2-yl]methanol: A diastereomer with different spatial arrangement.
(2R,3R)-3-decyloxiran-2-yl]methanol: Another diastereomer with different spatial arrangement.
Uniqueness
This compound is unique due to its specific (2S,3R) configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
特性
CAS番号 |
74985-25-4 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
[(2S,3R)-3-decyloxiran-2-yl]methanol |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h12-14H,2-11H2,1H3/t12-,13+/m1/s1 |
InChIキー |
WTHQANRNUUMWPW-OLZOCXBDSA-N |
異性体SMILES |
CCCCCCCCCC[C@@H]1[C@@H](O1)CO |
正規SMILES |
CCCCCCCCCCC1C(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


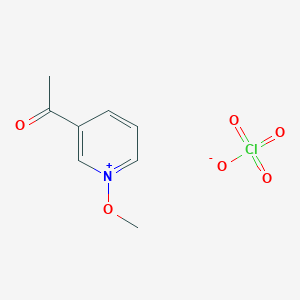

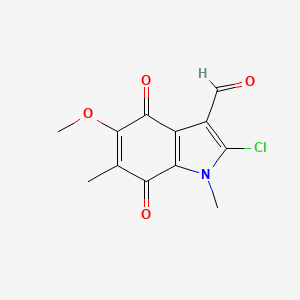
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)



